rac Desisopropyl Tolterodine-d7 is a deuterated analog of Tolterodine, a medication primarily used to treat overactive bladder and urinary incontinence. This compound is characterized by the presence of an isopropyl group, a hydroxy-methylphenyl group, and a phenylpropylamine moiety. The deuterium labeling (denoted by "d7") enhances its stability and allows for more precise tracking in metabolic studies and pharmacokinetic research. The compound's molecular formula is , with a molecular weight of approximately 290.45 g/mol .
rac Desisopropyl Tolterodine-d7 is synthesized through various chemical routes, often involving starting materials that are commercially available. Its applications span across medicinal chemistry, pharmacology, and biological research, making it a significant compound in scientific studies.
This compound falls under the category of pharmaceutical intermediates and labeled compounds, which are crucial for understanding drug metabolism and receptor interactions. It is classified as an antagonist of muscarinic receptors, specifically targeting M2 and M3 subtypes.
The synthesis of rac Desisopropyl Tolterodine-d7 can be achieved through several methods:
The reaction conditions generally involve controlling temperature and pH to optimize yield. Purification methods such as recrystallization or chromatography are employed to isolate the final product.
The molecular structure of rac Desisopropyl Tolterodine-d7 features several key components:
rac Desisopropyl Tolterodine-d7 can undergo various chemical reactions:
The mechanism of action for rac Desisopropyl Tolterodine-d7 involves its interaction with muscarinic receptors, particularly M2 and M3 subtypes. By acting as an antagonist, it inhibits the activation of these receptors by endogenous ligands like acetylcholine. This inhibition results in decreased intracellular calcium levels, leading to reduced muscle contraction—an essential mechanism for managing symptoms associated with overactive bladder conditions .
rac Desisopropyl Tolterodine-d7 has several scientific uses:
This compound's unique properties make it valuable for researchers exploring new therapeutic avenues and understanding receptor pharmacology better.
rac Desisopropyl Tolterodine-d7 is a deuterium-labeled isotopologue of a tolterodine metabolite, systematically identified as 1,1,1,2,3,3,3-heptadeuterio-N-[3-(2-methoxy-5-methylphenyl)-3-phenylpropyl]propan-2-amine. Its molecular formula is C₂₀H₂₀D₇NO, with a molecular weight of 304.48 g/mol [1] [9]. The compound features seven deuterium atoms incorporated at the 1,1,1,2,3,3,3 positions of the isopropylamino group, replacing all hydrogen atoms in the isopropyl moiety. This strategic deuteration minimizes isotopic effects while enhancing molecular mass for analytical discrimination [1] [4]. The structural backbone comprises a tertiary amine linked to diphenylpropyl groups, with a methoxy substituent on one aromatic ring [1] [9]. Key identifiers include CAS numbers 1794768-30-1 (deuterated form) and 1391053-65-8 (unlabelled analogue) [1].
Table 1: Structural Characteristics of rac Desisopropyl Tolterodine-d7
Feature | Specification |
---|---|
Molecular Formula | C₂₀H₂₀D₇NO |
Molecular Weight | 304.48 g/mol |
Deuterium Positions | 1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino group |
Key Functional Groups | Methoxybenzene, diphenylpropylamine, deuterated isopropylamine |
Unlabelled Analog CAS | 1391053-65-8 |
Deuterated Form CAS | 1794768-30-1 |
This compound serves as a critical analytical reference standard for tracking the metabolic fate of tolterodine, a clinically significant muscarinic antagonist used in overactive bladder therapy [1] [4]. Tolterodine undergoes extensive hepatic metabolism primarily via CYP2D6, forming the pharmacologically active 5-hydroxymethyl metabolite (PNU-200577), which contributes substantially to therapeutic effects [2] [6]. rac Desisopropyl Tolterodine-d7 specifically represents a deuterium-labeled version of the desisopropyl metabolite, generated through N-dealkylation pathways [4] [7]. The deuterium labeling enables precise quantification in biological matrices using mass spectrometry, facilitating pharmacokinetic studies that distinguish metabolites from endogenous compounds [1] [4]. Its application is vital for elucidating metabolic clearance mechanisms, particularly in patients with polymorphic CYP2D6 expression ("poor metabolizers"), where alternative metabolic pathways become significant [6].
Table 2: Metabolic Context of rac Desisopropyl Tolterodine-d7 in Tolterodine Biotransformation
Metabolic Parameter | Relevance to rac Desisopropyl Tolterodine-d7 |
---|---|
Parent Drug | Tolterodine (Detrol®) |
Primary Metabolic Pathway | CYP2D6-mediated 5-methyl hydroxylation → Active 5-hydroxymethyl metabolite |
Secondary Pathway | CYP3A4-mediated N-dealkylation → Desisopropyl metabolites |
Deuteration Purpose | Internal standard for LC-MS/MS quantification of desisopropyl metabolites |
Analytical Utility | Discrimination against endogenous compounds; high signal-to-noise ratios in pharmacokinetic assays |
As a deuterated analogue of an active tolterodine metabolite, rac Desisopropyl Tolterodine-d7 retains the core pharmacophore responsible for muscarinic receptor antagonism. Tolterodine and its primary metabolites exhibit competitive inhibition at M₂ and M₃ muscarinic receptor subtypes in the detrusor muscle, reducing involuntary bladder contractions without receptor subtype selectivity [2] [3]. The desisopropyl metabolite contributes to tolterodine's overall bladder-selective action, attributed to tissue-specific pharmacokinetics rather than receptor subtype preference [2] . Preclinical studies confirm that tolterodine metabolites maintain comparable antimuscarinic potency to the parent drug, with negligible affinity for non-muscarinic targets (e.g., calcium channels, neurotransmitter receptors) [2] [6]. This pharmacological profile underpins the therapeutic efficacy in overactive bladder syndrome, where metabolite concentrations correlate with reduced urinary urgency and incontinence episodes [3] . The deuterated form's identical receptor binding characteristics enable its use in mechanistic studies exploring metabolite contributions to efficacy [1] [4].
Table 3: Pharmacological Profile of Tolterodine and Related Metabolites
Pharmacological Aspect | rac Desisopropyl Tolterodine-d7 Context |
---|---|
Target Receptors | M₂/M₃ muscarinic receptors (competitive antagonist) |
Mechanism of Action | Inhibition of acetylcholine-induced bladder smooth muscle contraction |
Tissue Selectivity | Bladder > Salivary glands (in vivo) |
Selectivity Basis | Pharmacokinetic distribution; not receptor subtype specificity |
Active Metabolites Contribution | 5-hydroxymethyl metabolite: ~50% of total antimuscarinic activity |
Non-muscarinic Interactions | Negligible (calcium channels, neurotransmitter receptors) |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: